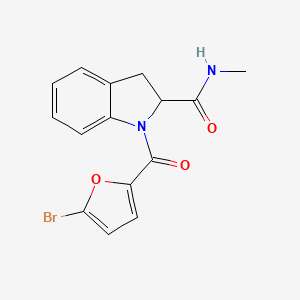

1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

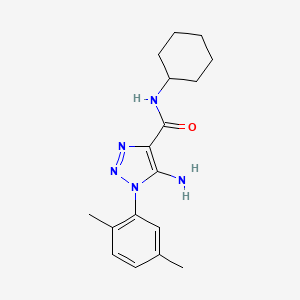

1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide, also known as BRD-9424, is a chemical compound that belongs to the class of indoline-2-carboxamides. This compound has gained significant attention in the scientific community due to its potential use in various research applications.

Aplicaciones Científicas De Investigación

Synthesis and Applications

Cu-Catalyzed Synthesis of Substituted Isoindolinones : A study by Gogoi et al. (2014) presents a Cu(I)-catalyzed synthesis method for substituted 3-methyleneisoindolin-1-ones, utilizing alkynyl acids as an alkyne source. This method involves the decarboxylative cross-coupling of 2-halobenzamides with aryl alkynyl acids, followed by a heteroannulation process, highlighting a synthesis pathway that might be relevant for producing structurally related compounds (Gogoi et al., 2014).

Iron-Catalyzed Alkylation of Carboxamides : Research by Fruchey et al. (2014) explores the direct ortho-alkylation of aryl carboxamides in the presence of an iron source, providing a method for modifying carboxamide structures which could be applicable to the functionalization of compounds similar to "1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide" (Fruchey et al., 2014).

Palladium-Catalyzed Multicomponent Carbonylation : A study by Mancuso et al. (2014) details a palladium iodide catalyzed oxidative carbonylation process to produce functionalized isoindolinone and isobenzofuranimine derivatives. This demonstrates a versatile approach to synthesizing complex heterocyclic structures, potentially relevant for derivatives of "1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide" (Mancuso et al., 2014).

Chemical Properties and Interactions

Antiprotozoal Agents : Ismail et al. (2004) synthesized and evaluated 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine derivatives for their antiprotozoal properties, indicating the potential biomedical applications of furan and imidazo[1,2-a]pyridine derivatives (Ismail et al., 2004).

Mecanismo De Acción

Target of Action

The primary target of the compound 1-(5-bromofuran-2-carbonyl)-N-methylindoline-2-carboxamide is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever.

Mode of Action

The compound interacts with COX-2 through a process known as molecular docking . This involves the compound binding to the active site of the COX-2 enzyme, thereby inhibiting its activity. The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which can result in anti-inflammatory effects.

Biochemical Pathways

The inhibition of COX-2 by the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins from arachidonic acid. By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins, thereby affecting downstream effects such as inflammation and pain.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain due to its inhibition of prostaglandin production . This can potentially be beneficial in the treatment of conditions associated with inflammation and pain, such as arthritis.

Propiedades

IUPAC Name |

1-(5-bromofuran-2-carbonyl)-N-methyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O3/c1-17-14(19)11-8-9-4-2-3-5-10(9)18(11)15(20)12-6-7-13(16)21-12/h2-7,11H,8H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMQWHHTWAKJRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=C(O3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(benzotriazol-1-yl)-2-methylpropyl]-1,3-benzothiazol-2-amine](/img/structure/B2927476.png)

![3-[(3-Amino-5-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2927479.png)

![N-(4-chlorophenyl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B2927482.png)

![3-Chloroimidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B2927483.png)

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2927485.png)

![N-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2927491.png)

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-phenylurea](/img/structure/B2927492.png)